Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-((2-chloroethyl)amino)phenyl)propanoate
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Description
Synthesis Analysis
The synthesis of similar tert-butoxycarbonyl (Boc) protected amino acid derivatives often involves multi-step processes including esterification, amine protection, and selective functional group transformations. For instance, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate from L-cystine, a related compound, was achieved in a 67% overall yield through a three-step process, highlighting the complexity and efficiency of synthesizing Boc-protected intermediates (Qin et al., 2014).
Scientific Research Applications
Synthesis and Transformations
The compound has been involved in synthesis and transformation studies, demonstrating its role in creating various substituted products and its potential in chemical synthesis research. For example, methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, a related compound, was prepared from glycine methyl ester hydrochloride and further reacted with different amines and nucleophiles to yield substitution products and fused pyridones, pyrimidones, and pyranones, showcasing its versatility in organic synthesis (Baš et al., 2001).
Key Intermediate in Natural Product Synthesis
The compound serves as a key intermediate in the synthesis of essential biochemicals, such as Biotin, a vital water-soluble vitamin. Its synthesis from L-cystine highlights its importance in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Molecular and Crystal Structure Analysis
Investigations into the molecular and crystal structures of related derivatives, such as tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate, provide insights into the conformation-stabilizing function of weak intermolecular bonding. These studies are crucial for understanding the physicochemical properties and stability of similar compounds (Kozioł et al., 2001).
Development of Antimicrobial Agents
Research on the synthesis and characterization of substituted phenyl azetidines, which involve the reaction of related compounds, highlights the potential of these derivatives as antimicrobial agents. This application is significant in the search for new therapeutic agents (Doraswamy & Ramana, 2013).
Studies on Amino Acid Derivatives
The study of amino acid derivatives, such as O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, helps understand peptide conformation and its impact on biological activity, providing valuable insights for drug design and development (Jankowska et al., 2002).
properties
IUPAC Name |
methyl (2S)-3-[4-(2-chloroethylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O4/c1-17(2,3)24-16(22)20-14(15(21)23-4)11-12-5-7-13(8-6-12)19-10-9-18/h5-8,14,19H,9-11H2,1-4H3,(H,20,22)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEVXNHKBPNBAT-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NCCCl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NCCCl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-((2-chloroethyl)amino)phenyl)propanoate |
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